molecular formula C9H12Cl3NO B13044446 2-Amino-2-(3,4-dichlorophenyl)propan-1-OL hcl

2-Amino-2-(3,4-dichlorophenyl)propan-1-OL hcl

Cat. No.: B13044446
M. Wt: 256.6 g/mol
InChI Key: VOSOVIGNFBOZPM-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12Cl3NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a dichlorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 4 positions enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12Cl3NO

Molecular Weight

256.6 g/mol

IUPAC Name

2-amino-2-(3,4-dichlorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-3-7(10)8(11)4-6;/h2-4,13H,5,12H2,1H3;1H

InChI Key

VOSOVIGNFBOZPM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=C(C=C1)Cl)Cl)N.Cl

Origin of Product

United States

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